molecular formula C15H25N5OS B6422578 2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide CAS No. 1011408-61-9

2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide

Cat. No.: B6422578
CAS No.: 1011408-61-9
M. Wt: 323.5 g/mol
InChI Key: AKYOWHVLXQJQFL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and an acetamide group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the pyrimidine ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide might make it soluble in polar solvents .

Future Directions

The future research directions would depend on the current state of research on this compound. If it’s a new compound, initial studies might focus on determining its physical and chemical properties, biological activity, and potential applications .

Biochemical Analysis

Biochemical Properties

N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways . The interaction between N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide and these enzymes involves binding to the active site, thereby preventing the phosphorylation of target proteins . This inhibition can lead to alterations in cellular signaling and function.

Cellular Effects

N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide has been observed to affect various types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of tyrosine kinases by N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of tyrosine kinases, preventing their activity and subsequent phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to alterations in cellular processes such as proliferation, apoptosis, and metabolism . Additionally, N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors . Long-term studies have shown that prolonged exposure to N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can lead to sustained inhibition of tyrosine kinases and persistent alterations in cellular function . These effects may include changes in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tyrosine kinase activity and reduce tumor growth in cancer models . At higher doses, N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and accumulate in certain cellular compartments . The distribution of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide within tissues can influence its localization and overall biological activity .

Subcellular Localization

The subcellular localization of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular function . The activity and function of N-isobutyl-2-((4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide may be influenced by its subcellular localization and interactions with other biomolecules .

Properties

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5OS/c1-12(2)10-17-14(21)11-22-15-16-5-4-13(18-15)20-8-6-19(3)7-9-20/h4-5,12H,6-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYOWHVLXQJQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CSC1=NC=CC(=N1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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